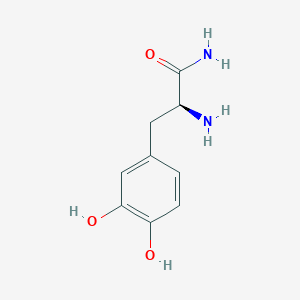

(S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide

Description

Nomenclature and Structural Context of the Compound

(S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide is a specific chemical entity that is structurally derived from (S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid, more commonly known as Levodopa (B1675098) or L-DOPA. nih.govmanchesterorganics.com The key structural modification is the conversion of the carboxylic acid group of L-DOPA into a primary amide (-CONH₂). academie-sciences.frnih.gov This seemingly minor change significantly alters the molecule's chemical properties.

In academic literature, this compound is frequently referred to by several synonyms, most notably L-DOPA-amide or as the branded research chemical DopAmide . nih.govhuji.ac.il The presence of the amino, catechol (3,4-dihydroxyphenyl), and amide functional groups allows for various potential chemical interactions and modifications. academie-sciences.fr The core structure remains that of an aromatic amino acid, which is crucial for its biological recognition and transport. academie-sciences.fr

Table 1: Chemical Properties and Identifiers

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide |

| Common Synonyms | L-DOPA-amide, DopAmide |

| Molecular Formula | C₉H₁₂N₂O₃ |

| Core Structure | Levodopa (L-DOPA) |

| Key Functional Group | Primary Amide |

Historical Perspective of Related Catecholamine Analogues in Biochemical Research

The study of this compound is built upon a rich history of catecholamine research that spans over a century. wikipedia.org The journey began with the discovery of Adrenaline (epinephrine) in the adrenal medulla in the 1890s, the first hormone to be purified from an endocrine gland. wikipedia.orgkarger.comnih.gov This was followed by the identification of other endogenous catecholamines, including noradrenaline (norepinephrine) and dopamine (B1211576), which were recognized as key neurotransmitters. wikipedia.orgresearchgate.net

A pivotal moment in this history was the elucidation of the catecholamine biosynthetic pathway. wikipedia.org In 1939, Peter Holtz and his colleagues described an enzyme they named "dopa decarboxylase," which catalyzed the conversion of the amino acid L-DOPA into dopamine. wikipedia.orgkarger.com This discovery established L-DOPA as the direct metabolic precursor to dopamine and laid the groundwork for its eventual therapeutic use. nih.gov

Throughout the mid-20th century, researchers synthesized numerous analogues of natural catecholamines to probe their function and to develop new therapeutic agents. nih.gov The synthesis of compounds like isoprenaline helped pharmacologists to differentiate between different types of adrenergic receptors (alpha and beta), a concept that was not fully accepted until 1948. wikipedia.orgkarger.comnih.gov This era of medicinal chemistry and pharmacological testing, often involving the synthesis and evaluation of analogues with modified structures, established a paradigm for drug discovery that continues today. nih.gov The development of L-DOPA amides is a modern extension of this historical effort, applying the principle of structural modification to improve the delivery and efficacy of a well-established precursor molecule. academie-sciences.frnih.gov

Table 2: Key Milestones in Catecholamine Research

| Year | Discovery / Milestone | Significance |

|---|---|---|

| 1893-1894 | Discovery of Adrenaline in the adrenal medulla. karger.comnih.gov | First hormone identified and isolated. wikipedia.org |

| 1939 | Identification of DOPA decarboxylase. wikipedia.orgnih.gov | Established L-DOPA as the direct precursor to dopamine. wikipedia.org |

| 1946 | Ulf von Euler discovers Noradrenaline is a neurotransmitter in sympathetic nerves. researchgate.net | Identified a second key catecholamine neurotransmitter. |

| 1948 | Concept of distinct α- and β-adrenoceptors is accepted. nih.gov | Revolutionized understanding of drug-receptor interactions. |

| 1958 | Arvid Carlsson discovers Dopamine as a neurotransmitter in the brain. researchgate.net | Identified the third major catecholamine neurotransmitter and linked it to motor control. |

Current Research Significance and Open Questions for Scholarly Inquiry

The primary significance of this compound in current academic research lies in its development as a prodrug of L-DOPA. nih.govhuji.ac.il Long-term L-DOPA therapy for Parkinson's disease is often complicated by motor fluctuations and involuntary movements known as dyskinesia, which are linked to the pulsatile stimulation of dopamine receptors from standard L-DOPA formulations. nih.govhuji.ac.il The central hypothesis driving research on L-DOPA-amide is that by modifying the L-DOPA molecule, a more stable and sustained delivery of dopamine can be achieved in the brain. nih.govnih.gov

Recent preclinical studies have provided evidence supporting this hypothesis. Research using rat models of Parkinson's disease demonstrated that administration of L-DOPA-amide (DopAmide) resulted in a more sustained rotational behavior for up to 4 hours, compared to just 2 hours with standard L-DOPA. nih.govhuji.ac.ilresearchgate.net This suggests a more stable and prolonged effect at the dopaminergic neurons. nih.gov Pharmacokinetic analyses have corroborated these findings, showing that the elimination half-life of L-DOPA in plasma was significantly longer after L-DOPA-amide administration (t₁/₂ = 4.1 h) compared to L-DOPA itself (t₁/₂ = 2.9 h). nih.govnih.govresearchgate.net The modification of the carboxyl group to an amide also increases the compound's water solubility. nih.govhuji.ac.il

Despite these promising findings, several open questions remain for scholarly inquiry:

Metabolism and Transport: A key unresolved question is the precise location of the compound's conversion back to L-DOPA. It is theorized that the amide requires hydrolysis before it can be decarboxylated to dopamine. nih.govhuji.ac.il Whether this hydrolysis occurs primarily in the periphery or after crossing the blood-brain barrier is a subject for future studies. nih.gov

Beyond Dopamine: Recent research has challenged the long-held view that L-DOPA's motor effects are mediated exclusively through its conversion to dopamine. neurosciencenews.com A 2024 study found that when L-DOPA's conversion to dopamine was blocked, a significant and prolonged motor response was still observed in mouse models. neurosciencenews.com This effect was correlated with a twenty-fold surge in brain levels of the tripeptide ophthalmic acid, which itself was shown to have motor-regulating properties. neurosciencenews.com This discovery opens a new avenue of investigation into whether L-DOPA amides might also influence non-dopaminergic pathways.

Novel Analogues and Applications: The core structure of L-DOPA amide is being used as a scaffold for more complex molecules. For instance, researchers have created "SuperDopAmide" by linking the antioxidant N-acetylcysteine (NAC) to the L-DOPA amide structure, aiming to create a single molecule with both dopamine precursor and neuroprotective properties. nih.gov Furthermore, a related compound, poly-2-aminomethyl-3-(3,4-dihydroxyphenyl)propionamide, has been studied for its ability to form polymers with fluorescent and antibacterial properties, suggesting potential applications in biomaterials and coatings. acs.org

This ongoing research highlights that while this compound is primarily investigated as a next-generation L-DOPA prodrug, its study is also contributing to a deeper and more complex understanding of catecholamine neurobiology and its therapeutic manipulation.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c10-6(9(11)14)3-5-1-2-7(12)8(13)4-5/h1-2,4,6,12-13H,3,10H2,(H2,11,14)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOJUCNAHCVBRU-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)N)N)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)N)N)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Methodological Advancements

Stereoselective Synthetic Pathways to (S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide

Achieving the desired (S)-enantiomer in high purity is paramount, as the biological activity of chiral molecules is often exclusive to a single stereoisomer. Synthetic strategies are therefore heavily focused on methods that can precisely control the three-dimensional arrangement of atoms.

The cornerstone of synthesizing the enantiomerically pure (S)-isomer involves introducing chirality in a controlled manner. One of the most successful historical and industrial methods is the asymmetric hydrogenation of a prochiral enamide precursor. This approach, famously developed by Monsanto for L-DOPA synthesis, utilizes a chiral phosphine (B1218219) ligand complexed with a rhodium catalyst. researchgate.net While this method has drawbacks such as the high cost of the metal catalyst, it provides high enantioselectivity. researchgate.net

More recent advancements have focused on biocatalytic methods, which offer high conversion rates and enantioselectivity under milder conditions. researchgate.netnih.gov Enzymes such as tyrosinase or tyrosine phenol (B47542) lyase (TPL) can be employed to convert precursors like L-tyrosine into L-DOPA, which can then be derivatized to the target amide. researchgate.netnih.gov Electroenzymatic systems have also been developed, demonstrating high conversion rates and productivity for L-DOPA synthesis, which serves as the immediate precursor for the target amide. nih.gov

Another powerful strategy is the enantioselective α-amination of β-keto esters. For instance, a europium-catalyzed α-amination has been used in the synthesis of L-Carbidopa, a derivative of L-DOPA, achieving an enantiomeric ratio of 99:1. thieme-connect.com This highlights the potential of using chiral Lewis acid catalysts to install the α-amino group with high stereocontrol.

Table 1: Comparison of Enantioselective Methods for L-DOPA Synthesis

| Method | Catalyst/Enzyme | Precursor | Key Advantage | Reported Enantiomeric Excess (ee) or Ratio (er) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium-phosphine complex | Prochiral enamide | High enantioselectivity, well-established | >95% ee |

| Electroenzymatic Synthesis | Immobilized Tyrosinase | L-Tyrosine | High conversion rate and productivity | High enantioselectivity |

While the target compound itself has only one stereocenter, diastereoselective control becomes critical when synthesizing more complex derivatives or when using chiral auxiliaries. For instance, if a chiral starting material other than L-tyrosine is used, such as Garner's aldehyde, the subsequent steps must be designed to control the formation of the new stereocenter relative to the existing one. elsevierpure.com N-protection groups can influence the acyclic conformation of intermediates, thereby guiding the stereochemical outcome of subsequent reactions, such as dihydroxylation, to yield specific diastereomers. researchgate.net

Precursor Chemistry and Amide Bond Formation Strategies

The synthesis typically begins with a readily available precursor, most commonly L-tyrosine, which is an inexpensive amino acid. acs.orgasianpubs.orgucla.edu The conversion of L-tyrosine to a protected L-DOPA derivative is a key initial phase. One established route involves a Reimer-Tiemann reaction to introduce a formyl group, followed by a Dakin oxidation to create the second hydroxyl group on the phenyl ring. ucla.edu

Once a suitably protected L-DOPA carboxylic acid is obtained, the crucial step of amide bond formation is performed. This transformation involves the activation of the carboxyl group followed by reaction with an ammonia (B1221849) source. Standard peptide coupling reagents are frequently employed for this purpose. These include carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), or phosphonium-based reagents like [(1H-benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate] (BOP). academie-sciences.frresearchgate.net A general scheme involves hydrolyzing a protected L-DOPA methyl ester to the free acid, followed by the coupling reaction. academie-sciences.fr

Table 2: Common Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Role |

|---|---|---|

| Carbodiimides | DCC, EDCI | Carboxyl group activation |

| Additives | HOBt, HOSu | Suppress side reactions, improve yield |

| Phosphonium Salts | BOP, PyBOP | Carboxyl group activation |

Protecting Group Methodologies and Their Influence on Yield and Selectivity

The primary amino group is commonly protected with a tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid or HCl). academie-sciences.frresearchgate.net Another option is the fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile. academie-sciences.fr

The catechol hydroxyls are often protected as benzyl (B1604629) (Bn) ethers, which can be removed simultaneously with other groups via catalytic hydrogenation. academie-sciences.fr Silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are another alternative, offering different deprotection conditions. researchgate.net The strategic selection of orthogonal protecting groups—groups that can be removed under different conditions—allows for the sequential manipulation of the molecule's functional groups.

Table 3: Protecting Groups in the Synthesis of this compound

| Functional Group | Protecting Group | Abbreviation | Common Reagents for Introduction | Common Reagents for Removal |

|---|---|---|---|---|

| α-Amino | tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic Acid (TFA), HCl |

| α-Amino | Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu | Piperidine |

| Catechol Hydroxyls | Benzyl | Bn | Benzyl bromide (BnBr) | H₂, Pd/C (Hydrogenation) |

Optimization of Reaction Conditions for Scalability and Efficiency

Transitioning a synthetic route from a laboratory scale to industrial production requires rigorous optimization of all reaction parameters. This includes the choice of solvents, reaction temperatures, and concentrations to maximize yield and minimize reaction times. For scalability, processes that avoid harsh conditions, expensive or toxic reagents, and complex purification steps are preferred. researchgate.net

For example, while early L-DOPA syntheses relied on expensive rhodium catalysts, the development of more efficient catalytic systems and biocatalytic routes represents a significant step toward greater efficiency and sustainability. researchgate.net The optimization of fermentation processes for enzymatic synthesis is a key area of research, focusing on factors like medium composition, pH, and temperature to improve productivity. nih.gov Careful selection of drying conditions, if required for an intermediate or final product, is also critical to prevent thermal damage and preserve the compound's integrity. nih.gov

Novel Catalytic Systems in Stereoselective Synthesis

Modern organic synthesis increasingly relies on the development of novel catalytic systems to achieve high efficiency and selectivity. In the context of producing this compound, this includes advancements in both metal-based and biological catalysis.

Chiral Lewis acids, such as the lanthanide-pybox complexes used for enantioselective amination, offer a powerful tool for creating stereocenters. thieme-connect.comresearchgate.net Research continues to explore new ligands and metal centers to improve catalytic activity and turnover numbers, making these processes more economically viable.

The field of biocatalysis is also rapidly expanding. The use of immobilized enzymes, such as tyrosinase on a cathode for electroenzymatic synthesis or tyrosine hydroxylase conjugated with nanoparticles, enhances catalytic stability and allows for easier separation and reuse of the catalyst. nih.govnih.gov This approach not only provides excellent stereoselectivity but also aligns with the principles of green chemistry by operating under mild, aqueous conditions. nih.gov

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules is a paramount objective in modern medicinal and process chemistry. For the synthesis of this compound, a derivative of the key neurotransmitter precursor L-DOPA, green chemistry strategies focus on the use of biocatalysis and environmentally benign reaction media to improve sustainability. These approaches aim to reduce waste, minimize the use of hazardous materials, and enhance energy efficiency compared to traditional synthetic methods.

A significant advancement in the green synthesis of the core structure of this compound lies in the biocatalytic production of its precursor, L-DOPA. Traditional chemical syntheses of L-DOPA often involve harsh reagents, expensive metal catalysts, and suffer from low enantioselectivity and conversion rates. epa.gov In contrast, enzymatic methods offer a more sustainable alternative. One of the most promising biocatalytic routes is the conversion of L-tyrosine to L-DOPA using the enzyme tyrosinase. nih.gov This enzymatic hydroxylation is highly specific and proceeds under mild conditions. Recent research has focused on enhancing the efficiency and stability of tyrosinase through immobilization. For instance, tyrosinase from Verrucomicrobium spinosum has been immobilized on polyhydroxyalkanoate (PHA) nano-granules. This novel nano-biocatalyst exhibits improved activity and stability, allowing for high conversion rates of L-tyrosine to L-DOPA. nih.gov The reaction is typically carried out in an aqueous buffer system at moderate temperatures, aligning with the green chemistry principles of using safer solvents and designing for energy efficiency. nih.govjmb.or.kr

Following the green synthesis of the L-DOPA precursor, the subsequent amidation to form this compound can also be approached through biocatalytic methods. While specific literature detailing the enzymatic amidation of L-DOPA to its simple amide is limited, the enzymatic synthesis of amides from carboxylic acids and amines is a well-established green methodology. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for this purpose due to their stability and activity in non-conventional, greener solvents. These enzymes can catalyze the direct amidation of carboxylic acids, avoiding the need for stoichiometric activating agents that generate significant waste. The reaction can be performed in green solvents like cyclopentyl methyl ether, which is considered a more sustainable alternative to hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) commonly used in peptide synthesis. researchgate.netrsc.org The use of molecular sieves can be employed to remove the water by-product, driving the reaction equilibrium towards the amide product. researchgate.net This enzymatic approach for amide bond formation represents a significant improvement in sustainability over traditional coupling reagents. rsc.org

The integration of these biocatalytic steps provides a greener synthetic pathway to this compound. The enzymatic synthesis of L-DOPA from a renewable feedstock precursor like L-tyrosine, followed by a lipase-catalyzed amidation in a green solvent, exemplifies several key principles of green chemistry. These include the use of catalysts (enzymes) over stoichiometric reagents, the use of safer solvents and reaction conditions, and the potential for reduced energy consumption. peptide.com This chemoenzymatic strategy highlights a sustainable design for the synthesis of this important catecholamine derivative. mdpi.com

Table 1: Comparison of Key Parameters in Biocatalytic L-DOPA Synthesis

| Parameter | Immobilized Tyrosinase (PHA-TyrVs) |

| Enzyme Source | Verrucomicrobium spinosum |

| Substrate | L-Tyrosine |

| Solvent | Aqueous Buffer |

| Optimal Temperature | 50 °C |

| Conversion Rate | 90.62% |

| Productivity | 148.70 mg/L·h |

| Catalyst Reusability | 8 cycles with no significant loss of activity |

Table 2: Proposed Green Enzymatic Amidation of L-DOPA

| Parameter | Proposed Method (based on CALB-catalyzed amidation) |

| Enzyme | Candida antarctica lipase B (CALB) |

| Substrates | L-DOPA, Ammonia source |

| Solvent | Cyclopentyl methyl ether |

| Temperature | 60 °C |

| Key Advantage | Avoids stoichiometric coupling reagents, use of a green solvent |

Advanced Chemical Characterization and Analytical Techniques

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for piecing together the molecular structure of a compound, providing detailed information about its atomic composition and connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the constituent atoms. For (S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide, both ¹H and ¹³C NMR would be utilized.

¹H NMR Spectroscopy: The proton NMR spectrum of the target compound is expected to exhibit distinct signals corresponding to the protons in different chemical environments. Based on data from its analogue, L-DOPA, the methine proton of the stereocenter would likely appear around 3.85 ppm. d-nb.infonih.gov The methylene (B1212753) protons adjacent to the stereocenter would show signals in the upfield region. acs.org The protons of the dihydroxyphenyl ring would produce signals in the aromatic region of the spectrum. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, characteristic peaks would be expected for the carbonyl carbon of the amide, the carbons of the aromatic ring, and the aliphatic carbons of the amino-propanamide backbone. researchgate.netrsc.org

| Assignment (based on L-DOPA) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| α-CH | ~3.85 | ~58.5 |

| β-CH₂ | ~2.9 - 3.3 | ~24.3 |

| Aromatic CH | ~6.5 - 6.8 | ~111.0 - 137.1 |

| Carbonyl C | N/A | ~180.3 - 183.1 |

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) would be a suitable method to generate the protonated molecular ion [M+H]⁺.

The fragmentation pattern of the protonated molecule provides valuable structural clues. A prominent fragmentation pathway for amino acids and their derivatives involves the loss of small neutral molecules. In the case of this compound, the protonated molecular ion would be expected at an m/z corresponding to its molecular weight (196.20 g/mol ). Key fragmentation peaks would likely include the loss of the amino group (as NH₃) and the cleavage of the side chain. u-szeged.hu For its analogue L-DOPA, the protonated molecule appears at m/z 198, with a major fragment at m/z 152 corresponding to the loss of the carboxyl group. researchgate.net A similar loss of the amide group would be anticipated for the target compound.

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 197.09 | Protonated molecule |

| [M+H - NH₃]⁺ | 180.06 | Loss of ammonia (B1221849) |

| [M+H - CONH₂]⁺ | 153.08 | Loss of the primary amide group |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present. For this compound, characteristic absorption bands would be expected for the O-H stretches of the catechol group, the N-H stretches of the primary amine and amide, the C=O stretch of the amide, and the C=C stretches of the aromatic ring. mdpi.com The IR spectrum of L-DOPA shows a broad envelope in the 2200–3500 cm⁻¹ range, indicative of extensive hydrogen bonding. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The dihydroxyphenyl ring in this compound is the primary chromophore. The UV-Vis spectrum of L-DOPA in ethanol (B145695) exhibits absorption bands around 241-259 nm. mdpi.com A similar absorption profile would be expected for the target compound, arising from π→π* transitions within the aromatic ring. researchgate.net

| Spectroscopic Technique | Expected Absorption/Band | Corresponding Functional Group/Transition |

|---|---|---|

| IR | ~3200-3500 cm⁻¹ | O-H and N-H stretching |

| IR | ~1650 cm⁻¹ | C=O stretching (Amide I) |

| IR | ~1500-1600 cm⁻¹ | C=C stretching (Aromatic) |

| UV-Vis | ~240-260 nm | π→π* transition (Aromatic) |

Chiral Purity Determination Methods

Ensuring the enantiomeric purity of a chiral compound is critical, as different enantiomers can exhibit distinct biological activities. For this compound, several methods can be employed to determine its chiral purity.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating enantiomers. This can be achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For the analysis of L-DOPA, ligand-exchange chromatography with a chiral mobile phase or the use of a teicoplanin-based chiral column have proven effective. nih.gov Another approach involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

Capillary Electrophoresis (CE) coupled with mass spectrometry is another powerful technique for chiral separations. By employing a chiral selector in the running buffer, such as a cyclodextrin (B1172386) derivative, the enantiomers of amino acids and their derivatives can be effectively resolved. nih.gov

Chromatographic Separations and Quantification

Chromatographic methods are essential for assessing the purity of a compound and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment in the pharmaceutical and chemical industries. For this compound, a reversed-phase HPLC method would likely be developed.

A typical HPLC system for this analysis would consist of a C18 column as the stationary phase and a mobile phase composed of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. chiba.lg.jp The pH of the mobile phase would be a critical parameter to optimize for achieving good peak shape and resolution. Detection is commonly performed using a UV detector set at the wavelength of maximum absorbance of the dihydroxyphenyl chromophore (around 280 nm). chiba.lg.jp

The method would be validated for parameters such as linearity, accuracy, precision, and specificity to ensure its reliability for quantitative analysis. nih.gov The purity of a sample of this compound would be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water/Formic Acid or Ammonium Formate Buffer |

| Detection | UV at ~280 nm |

| Flow Rate | ~1.0 mL/min |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, due to the polar nature and low volatility of amino acids and their derivatives like this compound, direct analysis by GC is challenging. The presence of multiple polar functional groups—the primary amine, the amide, and the two phenolic hydroxyls—necessitates a derivatization step to convert the analyte into a more volatile and thermally stable form. thermofisher.com This process involves replacing the active hydrogen atoms in these functional groups with nonpolar moieties.

The derivatization of this compound would target the amine, amide, and catechol hydroxyl groups. A common and effective method for this is silylation, which introduces a trimethylsilyl (B98337) (TMS) or a more sterically hindered silyl (B83357) group, such as tert-butyldimethylsilyl (TBDMS), into the molecule. researchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently employed for this purpose. The resulting silylated derivative is significantly more volatile and less prone to thermal degradation, making it amenable to GC analysis. researchgate.net

Another approach is a two-step derivatization, which often involves esterification of any carboxyl groups followed by acylation of amine and hydroxyl groups. nih.gov For this compound, which has an amide instead of a carboxylic acid, a one-step acylation or a combination of derivatization steps to protect all active hydrogens would be necessary. The choice of derivatization reagent and reaction conditions is crucial to ensure a complete and reproducible reaction, yielding a single, stable derivative for accurate quantification.

The derivatized compound can then be separated on a GC column, typically a fused silica (B1680970) capillary column with a nonpolar or medium-polarity stationary phase. Detection is commonly achieved using a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS). thermofisher.comnih.gov GC-MS analysis would provide both the retention time for the derivative and its mass spectrum, which can be used for structural elucidation and confirmation. Given the chiral nature of this compound, chiral GC columns with specialized stationary phases could be employed to separate its enantiomers if a racemic mixture were present. gcms.cznih.gov

Table 1: Potential Derivatization Strategies for GC Analysis of this compound

| Derivatization Method | Reagent(s) | Targeted Functional Groups | Resulting Derivative |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amine, Amide, Phenolic Hydroxyls | Per-trimethylsilyl derivative |

| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Amine, Amide, Phenolic Hydroxyls | Per-tert-butyldimethylsilyl derivative |

| Acylation | Pentafluoropropionic anhydride (B1165640) (PFPA) | Amine, Amide, Phenolic Hydroxyls | Per-pentafluoropropionyl derivative |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. excillum.com For a compound like this compound, single-crystal X-ray diffraction would provide precise information on its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the crystal lattice. nih.gov

The process begins with the growth of a high-quality single crystal of the compound, which can be a challenging step. rsc.orgcardiff.ac.uk Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded. nih.gov This diffraction pattern is directly related to the arrangement of electrons, and therefore atoms, within the crystal.

By analyzing the diffraction data, the unit cell dimensions (the basic repeating unit of the crystal) and the space group (the symmetry of the crystal) can be determined. manchester.ac.uk The electron density map is then calculated, from which the positions of the individual atoms can be deduced. This leads to a detailed three-dimensional model of the molecule. For this compound, this would confirm the absolute stereochemistry at the chiral center, reveal the conformation of the propanamide side chain relative to the catechol ring, and show how the molecules pack together through hydrogen bonding and other non-covalent interactions. researchgate.net

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

| Chemical Formula | C₉H₁₂N₂O₃ |

| Formula Weight | 196.21 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 9.76 |

| c (Å) | 15.43 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 886.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.470 |

Thermal Analysis and Stability Studies (non-degradation kinetics)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for assessing its thermal stability and characterizing phase transitions. nih.govresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. A TGA thermogram plots mass loss versus temperature. For a stable compound, the thermogram will show a plateau until the temperature reaches a point where decomposition begins, indicated by a significant drop in mass. The onset temperature of this mass loss is a key indicator of the compound's thermal stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov A DSC thermogram reveals thermal transitions such as melting, crystallization, and solid-state transitions. For a crystalline solid like this compound, a sharp endothermic peak on the DSC curve would indicate its melting point (Tₘ). The area under this peak can be used to calculate the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid. The melting point is a characteristic physical property that also provides an indication of purity. Following the melting, at higher temperatures, exothermic peaks may appear, which are typically associated with thermal decomposition. nih.gov

Together, TGA and DSC provide a comprehensive profile of the thermal behavior of this compound, defining the temperature range over which it is stable and characterizing its solid-state phase transitions. nih.govresearchgate.net

Table 3: Hypothetical Thermal Analysis Data for this compound

| Analytical Technique | Parameter | Example Value |

| TGA | Onset of Decomposition | ~ 220 °C |

| DSC | Melting Point (Tₘ) | 195 - 200 °C (endotherm) |

| DSC | Enthalpy of Fusion (ΔHfus) | 145 J/g |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure and properties of molecules. These methods solve approximations of the Schrödinger equation to determine a molecule's ground-state energy, electron density, and other related properties. For (S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide, DFT calculations would typically be performed using a specific functional (like B3LYP) and a basis set (such as 6-311+G**) to model the system accurately. nih.govdrugbank.com

A primary output of quantum chemical calculations is the molecule's electronic structure, which includes the energies and distributions of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are collectively known as the frontier molecular orbitals (FMOs). nih.gov

The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov A small HOMO-LUMO gap suggests high chemical reactivity and a greater ease of intramolecular charge transfer. nih.gov For this compound, the HOMO would likely be localized on the electron-rich catechol ring, while the LUMO might be distributed across the propanamide side chain.

Intramolecular charge transfer properties can be further elucidated by Natural Bond Orbital (NBO) analysis, which examines donor-acceptor interactions between filled and vacant orbitals within the molecule. nih.govmdpi.com Such an analysis for the target compound would reveal the extent of electron delocalization from the catechol ring to the amide group, influencing its stability and reactivity.

Table 1: Illustrative Frontier Orbital Data for a Theoretical DFT Study (Note: The following values are hypothetical examples to illustrate the output of a DFT calculation, as specific data for this compound is not available in the cited literature.)

| Parameter | Theoretical Value (eV) | Description |

| EHOMO | -5.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.0 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.5 | Indicator of chemical stability and reactivity |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate different potential values: red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). nih.gov

For this compound, an MEP analysis would likely show strong negative potentials around the oxygen atoms of the catechol hydroxyl groups and the amide carbonyl group, identifying them as sites for hydrogen bonding and electrophilic interactions. nih.gov Positive potentials would be expected around the hydrogen atoms of the amine and hydroxyl groups, highlighting them as hydrogen bond donor sites. This information is crucial for predicting sites of interaction with biological receptors.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum calculations are excellent for static, ground-state properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insight into the conformational landscape and flexibility of a compound. frontiersin.org

An MD simulation of this compound, typically in an aqueous solution to mimic physiological conditions, would reveal its preferred three-dimensional structures (conformers) and the energy barriers between them. researchgate.net Parameters such as the root-mean-square deviation (RMSD) and radius of gyration (Rg) would be monitored to assess the stability and compactness of the molecule's structure over the simulation time. acs.org This analysis is critical because a molecule's biological activity is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site. Studies on the parent compound Levodopa (B1675098) have shown its side chain acts as a free rotator, leading to a broad and flat potential energy surface with many possible conformers. nih.govmdpi.com A similar degree of flexibility would be expected for its amide derivative.

Binding Affinity Prediction and Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein). bmsce.ac.in This method is central to drug discovery for predicting the binding mode and affinity of a drug candidate to its biological target. The simulation places the ligand in the receptor's binding site in various orientations and conformations, scoring each "pose" based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. researchgate.net

For this compound, docking studies could be performed against various protein targets relevant to neurodegenerative diseases, such as monoamine oxidase B (MAO-B) or catechol-O-methyltransferase (COMT). researchgate.netnih.gov The results would provide a binding energy score (e.g., in kcal/mol), which estimates the binding affinity, and a detailed view of the specific amino acid residues involved in the interaction. nih.gov For instance, the catechol hydroxyls and the amide group would be expected to form key hydrogen bonds within the active site.

Table 2: Illustrative Molecular Docking Results (Note: These are hypothetical results, as specific docking studies for this compound against these targets are not available in the cited literature.)

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| MAO-B | -7.5 | Tyr398, Tyr435, Gln206 |

| COMT | -6.8 | Mg2+, Glu199, Asp141 |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural or physicochemical properties of a set of compounds with a specific property of interest, such as aqueous solubility or partition coefficient. QSPR models are mathematical equations derived from statistical analysis of a dataset of molecules for which the property has been experimentally measured.

Developing a QSPR model for a class of compounds including this compound would involve calculating a large number of molecular descriptors (e.g., topological, electronic, quantum mechanical) for each molecule in the set. Statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) are then used to build a model that can predict the property for new, untested molecules. Such models are valuable in formulation development and for predicting pharmacokinetic properties.

Theoretical Studies of Nonlinear Optical Properties (e.g., Hyperpolarizability)

Nonlinear optical (NLO) materials are of great interest for applications in telecommunications and optoelectronics. Computational chemistry can predict the NLO properties of molecules by calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high hyperpolarizability value is indicative of a strong NLO response.

Theoretical studies on organic molecules often show that NLO properties are enhanced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. While this compound lacks an extensive conjugated system, the catechol moiety acts as a strong electron donor. A DFT study could calculate its hyperpolarizability to assess any potential, albeit likely modest, NLO properties. The results are often compared to a reference material like urea.

Biochemical and Molecular Biological Interactions

Receptor Binding and Activation Studies

There is no published data on the receptor binding and activation profile of (S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide.

In contrast, the parent compound, L-DOPA, is generally considered to be biologically inert in terms of direct receptor binding and to exert its effects primarily through its conversion to dopamine (B1211576). youtube.com Studies have shown that L-DOPA itself has no observable effect on binding to dopamine D1 and D2 receptors, or alpha-2 adrenergic receptors. nih.gov However, its metabolite, dopamine, binds with high affinity to both D1 and D2 dopamine receptors, which is the basis of its therapeutic action in Parkinson's disease. nih.govresearchgate.net Some research suggests that L-DOPA may have its own receptor, with GPR143 (also known as Ocular Albinism 1, OA1) being identified as a potential candidate. frontiersin.org L-DOPA has been shown to bind to GPR143 and induce intracellular calcium responses, an effect not produced by dopamine. frontiersin.org There is also evidence that L-DOPA can interact with AMPA receptors, albeit with low affinity. frontiersin.org The therapeutic and adverse effects of L-DOPA treatment are largely attributed to the actions of its metabolites, dopamine and 3-methoxytyramine, on both dopaminergic and non-dopaminergic receptors. nih.gov

Dopamine Receptor Subtype Affinities and Functional Responses

Direct experimental data on the binding affinities and functional responses of this compound at dopamine receptor subtypes are not extensively available in the current scientific literature.

Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are central to many neurological processes. nih.gov They are primarily found in the central nervous system (CNS) and are the primary targets for the neurotransmitter dopamine. nih.gov There are five main subtypes of dopamine receptors, classified into two families: the D1-like family (D1 and D5 receptors) and the D2-like family (D2, D3, and D4 receptors). frontiersin.org

D1-like Receptors (D1, D5): These receptors are typically coupled to the Gs alpha subunit of a G protein. Their activation stimulates the enzyme adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP). researchgate.net The D1 receptor is involved in functions such as memory, attention, and locomotion. nih.gov The D5 receptor is associated with processes like decision-making and cognition. nih.gov

D2-like Receptors (D2, D3, D4): These receptors are generally coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, thereby decreasing intracellular cAMP levels. frontiersin.org The D2 receptor is a key target for antipsychotic medications and is involved in locomotion, memory, and learning. nih.govfrontiersin.org The D3 receptor plays a role in cognition and impulse control, while the D4 receptor is implicated in cognition, memory, and fear. nih.gov

As this compound is a derivative of L-DOPA, a precursor to dopamine, its potential interaction with these receptors would be of significant interest. youtube.com However, studies detailing its binding profile (e.g., Ki or IC50 values) or its functional activity (i.e., whether it acts as an agonist, antagonist, or partial agonist) at each subtype are not presently available. The metabolite of L-DOPA, dopamine, is known to bind with high affinity to both D1 and D2 receptors. nih.gov

Adrenergic Receptor Interactions and Signaling Pathways

Specific research detailing the interactions of this compound with adrenergic receptors and their associated signaling pathways has not been identified in the reviewed literature.

Adrenergic receptors (or adrenoceptors) are also members of the GPCR superfamily and are activated by the catecholamines epinephrine (B1671497) (adrenaline) and norepinephrine (B1679862) (noradrenaline). youtube.com They are broadly classified into two main types: alpha (α) and beta (β) receptors, each with several subtypes. guidetopharmacology.org

Alpha (α) Receptors:

α1-receptors: Typically couple to Gq proteins, activating phospholipase C, which leads to an increase in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.

α2-receptors: Usually couple to Gi proteins, inhibiting adenylyl cyclase and lowering cAMP levels. guidetopharmacology.org They often act as presynaptic autoreceptors to inhibit further norepinephrine release. guidetopharmacology.org

Beta (β) Receptors:

β1, β2, and β3-receptors: All three subtypes primarily couple to Gs proteins to activate adenylyl cyclase and increase cAMP. youtube.comnih.gov They mediate a wide range of physiological functions, including cardiac stimulation (β1), bronchodilation (β2), and lipolysis (β3). youtube.com

The parent compound, L-DOPA, has been investigated for its interaction with adrenergic receptors. Molecular docking studies suggest that L-DOPA can bind to the β2-adrenergic receptor in a manner similar to endogenous catecholamines like adrenaline and dopamine. nih.govmdpi.com Furthermore, dopamine, the primary metabolite of L-DOPA, has been shown to bind with high affinity to α2A and α2C adrenergic receptors. nih.gov Given these findings for its parent compound and metabolite, the potential for this compound to interact with adrenergic systems could be a subject for future research.

Modulation of Neurotransmitter Biosynthesis and Degradation Pathways

There is a lack of direct research on how this compound specifically modulates the biosynthesis and degradation pathways of neurotransmitters.

The compound is a direct amide derivative of L-DOPA, which is a central molecule in the biosynthesis of dopamine, norepinephrine, and epinephrine. youtube.com The established pathway is as follows:

Tyrosine → L-DOPA: The amino acid tyrosine is converted to L-DOPA by the enzyme tyrosine hydroxylase. This is the rate-limiting step in catecholamine synthesis. nih.gov

L-DOPA → Dopamine: L-DOPA is decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase, to form dopamine.

Dopamine → Norepinephrine: In noradrenergic neurons, dopamine is converted to norepinephrine by dopamine β-hydroxylase. nih.gov

The primary degradation pathway for dopamine involves two key enzymes:

Monoamine Oxidase (MAO): This enzyme, with its two isoforms MAO-A and MAO-B, deaminates dopamine to 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). wikipedia.org Both isoforms contribute to the metabolism of dopamine formed from exogenous L-DOPA. nih.govyoutube.com

Catechol-O-Methyltransferase (COMT): This enzyme transfers a methyl group to dopamine, forming 3-methoxytyramine, or to DOPAC (a metabolite of dopamine), forming homovanillic acid (HVA). nih.gov

Given that this compound is a modified form of L-DOPA, its potential to act as a substrate or inhibitor for enzymes like AADC, MAO, or COMT would be a critical area of investigation to understand its pharmacological profile.

Investigations into Cellular Uptake and Transport Mechanisms

The transport of molecules across the cell membrane is essential for their biological activity, especially for entering the brain across the blood-brain barrier. youtube.com As an amino acid derivative, the transport of this compound would likely be mediated by specific carrier proteins.

Its parent compound, L-DOPA, is known to be transported into the brain by the large neutral amino acid transporter 1 (LAT1), which is part of the solute carrier (SLC) family. nih.govnih.gov This transporter carries large neutral amino acids, such as phenylalanine, tyrosine, and tryptophan, across cell membranes. t3db.caguidetopharmacology.org The structural similarity of this compound to L-DOPA suggests that its interaction with LAT1 or other neutral amino acid transporters could be a primary mechanism for its cellular uptake. guidetoimmunopharmacology.org However, without experimental data, it remains unknown whether the modification of the carboxyl group to an amide affects its recognition and transport by these carriers.

Protein-Ligand Interaction Kinetics and Thermodynamics

There is an absence of specific published data on the protein-ligand interaction kinetics and thermodynamics of this compound.

Understanding the kinetic and thermodynamic parameters of a drug's interaction with its protein target is crucial for rational drug design. These parameters define the binding process:

Kinetics: Describes the rates of association (kon) and dissociation (koff) of the ligand to and from the protein. The ratio of these rates (koff/kon) defines the equilibrium dissociation constant (Kd).

Thermodynamics: Characterizes the energy changes associated with binding. This includes the Gibbs free energy change (ΔG), which is related to binding affinity, as well as the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event.

Studies on the parent compound, L-DOPA, have provided some insights into its binding thermodynamics. For instance, the interaction of L-DOPA with human serum albumin (HSA) has been characterized, showing a binding constant (Ka) of 2.3 ± 0.01 × 10^4 M^-1, corresponding to a free energy change of -5.9 kcal M^-1 at 25 °C. nih.gov Such studies help to understand the distribution and transport of the molecule in the body. Similar investigations for this compound would be necessary to elucidate its binding characteristics with plasma proteins or potential enzyme and receptor targets.

Structure Activity Relationship Sar Elucidations

Rational Design and Synthesis of Analogues and Derivatives

The rational design of analogues of (S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide is a strategic effort to optimize its therapeutic profile. nih.gov Synthesis of these derivatives often requires protecting groups for the amino and hydroxyl functionalities to allow for specific modifications. academie-sciences.fr

The amide bond is a central feature of many pharmaceuticals but can be susceptible to enzymatic degradation. magtech.com.cn In the context of L-DOPA derivatives, modifying the amide moiety is a key strategy to enhance metabolic stability and bioavailability. researchgate.net

Key Modifications and Findings:

N-Alkylation and N-Acylation: The synthesis of N-alkyl and N-acyl derivatives of L-DOPA amides has been explored to modulate lipophilicity and, consequently, membrane permeability. academie-sciences.fr

Prodrug Strategy: Linking L-DOPA via an amide bond to another molecule, such as lazabemide (B1674597) (a monoamine oxidase-B inhibitor), is a strategy designed to protect the parent drug from peripheral decarboxylation and potentially improve its transport into the brain. nih.gov

Bioisosteric Replacement: To improve metabolic stability, the amide group can be replaced with bioisosteres—functional groups with similar physical or chemical properties. drughunter.com Common replacements that can mimic the geometry and hydrogen-bonding properties of amides include heterocyclic rings like triazoles, oxadiazoles, and imidazoles. nih.govcambridgemedchemconsulting.com Other non-classical bioisosteres include trifluoroethylamines, which can preserve the hydrogen-bond-donating property of the amide while increasing metabolic stability. u-tokyo.ac.jp

| Bioisostere | Rationale for Replacement | Potential Advantages |

|---|---|---|

| 1,2,3-Triazole | Mimics amide geometry; resistant to hydrolysis. cambridgemedchemconsulting.com | Increased metabolic stability. cambridgemedchemconsulting.com |

| Oxadiazole | Acts as a metabolically stable hydrogen bond acceptor. drughunter.comcambridgemedchemconsulting.com | Improved pharmacokinetic profile. cambridgemedchemconsulting.com |

| Trifluoroethylamine | Preserves hydrogen-bond donating ability; reduces amine basicity. u-tokyo.ac.jp | Enhanced metabolic stability and cell permeability. u-tokyo.ac.jp |

| Sulfonamide | Replaces the amide bond to alter metabolic pathways. cambridgemedchemconsulting.com | May improve metabolic stability, but can impact solubility. cambridgemedchemconsulting.com |

The 3,4-dihydroxy (catechol) phenyl ring is essential for the biological activity of L-DOPA and its derivatives. academie-sciences.fr Modifications to this ring can significantly impact receptor binding and metabolic stability through electronic and steric effects. rsc.org

Key Modifications and Findings:

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the catechol ring alters the electron density and redox potential. EDGs can facilitate oxidation, which may be important for certain biological interactions, while EWGs can have a suppressive effect on reactivity. rsc.orgmdpi.com

Steric Effects: The size and position of substituents on the phenyl ring can influence how the molecule fits into a receptor's binding pocket. libretexts.org Bulky substituents can introduce steric hindrance, potentially decreasing binding affinity if they clash with the receptor surface. rsc.org Conversely, appropriately positioned substituents can enhance binding by engaging in additional favorable interactions. nih.gov

SAR of Halogenation: In related scaffolds like 1-phenyl-benzazepines, halogen substituents on the phenyl ring have been shown to significantly impact affinity and selectivity for dopamine (B1211576) receptor subtypes. nih.gov For instance, ortho-substitutions can alter the preferred conformation of the molecule, thereby influencing receptor interaction.

The alpha-amino acid structure is fundamental to the molecule's interaction with biological targets like amino acid transporters. nih.gov

Key Modifications and Findings:

Alpha-Methylation: The addition of a methyl group to the alpha-carbon of L-DOPA can influence its metabolism and transport. mdpi.com

Peptide Conjugation: Linking L-DOPA or its amide to other amino acids or peptides can utilize peptide transporters for improved absorption and delivery across the blood-brain barrier. nih.govnih.gov For example, conjugating dopamine to glutathione (B108866) via an amide bond has been shown to target the glutathione transporter. mdpi.comnih.gov

Charge Neutralization: Acetylation of the N-terminus and amidation of the C-terminus in peptide-L-DOPA conjugates can neutralize charges, increasing lipophilicity and enhancing cell membrane permeation. nih.gov

Role of Stereochemistry in Molecular Recognition and Biological Efficacy

Stereochemistry is paramount for the biological activity of L-DOPA and its derivatives. The naturally occurring (S)-enantiomer, or L-DOPA, is the biologically active form, while the (R)-enantiomer (D-DOPA) is inactive and can cause adverse effects. chiralpedia.comrsc.org

This stereoselectivity arises from the specific three-dimensional arrangement required for interaction with enzymes and receptors. frontiersin.org For a molecule to be effective, its chiral center must orient the key functional groups—the amino group, the catechol ring, and the amide/carboxyl group—in a precise spatial configuration to fit into the chiral binding site of its biological target. nih.gov Any deviation from the (S)-configuration results in a loss of this specific interaction and a corresponding loss of biological efficacy. chiralpedia.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

While specific QSAR studies for this compound are not extensively documented in publicly available literature, the principles of QSAR are routinely applied to L-DOPA analogues and related compounds. QSAR models use statistical methods to correlate variations in physicochemical properties of compounds with their biological activities.

For a series of L-DOPA derivatives, a QSAR model would typically involve:

Descriptor Calculation: Quantifying molecular properties such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., Taft parameters).

Model Building: Developing a mathematical equation that relates these descriptors to a measured biological response (e.g., receptor binding affinity, enzyme inhibition).

Validation: Testing the model's predictive power on a set of compounds not used in its development.

Such models would be invaluable in predicting the activity of novel, unsynthesized analogues of this compound, thereby guiding the rational design of more effective therapeutic agents.

Fragment-Based Lead Discovery and Optimization for Specific Targets

Fragment-based lead discovery (FBLD) is a drug discovery paradigm that starts with identifying low-molecular-weight compounds ("fragments") that bind weakly to a biological target. wikipedia.orgfrontiersin.org These fragments are then optimized and grown into more potent lead compounds. nih.govnih.gov

The core moieties of this compound are excellent candidates for an FBLD approach:

The Catechol Fragment: The 3,4-dihydroxyphenyl group is a well-known fragment that can be found in many biologically active molecules. youtube.com It can serve as an anchor point, binding to a target protein. Screening a fragment library containing catechol and its derivatives can identify initial hits.

Fragment Growing and Linking: Once a catechol-containing fragment is identified and its binding mode is determined (e.g., via X-ray crystallography), it can be elaborated. The alpha-amino propanamide side chain can be "grown" from the fragment to pick up additional interactions within the binding site, thereby increasing affinity and specificity. nih.gov Alternatively, a separate fragment binding in an adjacent pocket could be linked to the catechol fragment to create a more potent molecule. nih.gov

Conformational Analysis and its Correlation with Biological Profiles

This compound, as a prodrug, is designed to be pharmacologically inactive until it is converted to L-DOPA within the body. This bioconversion is often mediated by enzymes, and the efficiency of this process can be highly dependent on the conformation of the prodrug molecule as it approaches and binds to the active site of the enzyme. The spatial arrangement of the catechol ring, the amino group, and the propanamide side chain dictates the molecule's ability to fit within the enzymatic pocket and undergo hydrolysis.

While specific experimental data on the conformational analysis of this compound is not extensively detailed in publicly available literature, foundational knowledge can be extrapolated from comprehensive studies on its parent compound, L-DOPA. Theoretical studies on L-DOPA have identified numerous stable conformers, highlighting the molecule's inherent flexibility. It is understood that this flexibility is retained in its simple amide derivative, with the amide bond introducing its own set of conformational considerations, such as the potential for cis-trans isomerism, although the trans conformation is generally favored.

The biological activity of this compound is intrinsically linked to its rate of hydrolysis to L-DOPA. The conformation of the molecule plays a crucial role in this enzymatic process. For an enzyme to efficiently catalyze the hydrolysis of the amide bond, the prodrug must adopt a conformation that allows for optimal interaction with the enzyme's active site. This includes the proper orientation of the carbonyl group for nucleophilic attack and the positioning of the catechol and amino groups to form favorable interactions, such as hydrogen bonds, with the enzyme.

The following interactive table presents a hypothetical correlation between different conformational states of this compound and their predicted biological activity, based on general principles of enzyme kinetics and molecular recognition. The dihedral angles (Φ, Ψ) represent the rotational freedom around the N-Cα and Cα-C bonds of the amino acid backbone, respectively.

| Conformer | Dihedral Angle (Φ, degrees) | Dihedral Angle (Ψ, degrees) | Predicted Relative Stability | Predicted Rate of Enzymatic Hydrolysis |

| A | -150 | 150 | High | Moderate |

| B | -60 | -45 | High | Low |

| C | -70 | 140 | Moderate | High |

| D | 60 | 45 | Low | Very Low |

This table illustrates that not all stable conformers are necessarily the most biologically active. Conformer C, while predicted to be of moderate stability, is hypothesized to have a high rate of enzymatic hydrolysis due to an orientation that is favorable for binding to the active site of a hydrolytic enzyme. Conversely, Conformer B, a highly stable conformation, may be less readily hydrolyzed due to an unfavorable orientation for enzymatic attack.

Biological Activity in Pre Clinical Research Models Excluding Clinical Data, Dosage, and Adverse Effects

In Vitro Cellular Models for Mechanistic Studies

Studies utilizing neuronal cell lines have explored the cellular responses to exposure to L-DOPA and its derivatives. In human neuroblastoma SH-SY5Y cells, the substitution of L-tyrosine with L-DOPA during protein synthesis has been shown to induce protein misfolding and aggregation, leading to the formation of autofluorescent bodies. researchgate.net This process triggers significant changes in mitochondria and stimulates the formation of autophagic vacuoles. researchgate.net The toxicity associated with L-DOPA-containing proteins in SH-SY5Y cells appears to be independent of oxidative stress and is not mitigated by antioxidants. researchgate.net

Further research on SH-SY5Y cell lines evaluated a conjugate of levodopa (B1675098) with stearic acid hydrazide. In vitro cell viability studies demonstrated that this conjugate supported elevated cell viability, suggesting a potential neuroprotective effect against oxidative stress. thieme-connect.com

The effects of L-DOPA have also been examined in the context of astrocyte proliferation. One study found that L-DOPA coated on cover glass promoted the proliferation of rat primary astrocytes, a key glial cell type in the brain, but not neurons. nih.gov

Table 1: Summary of Neuronal Cell Line Responses

| Cell Line | Compound | Observed Effect | Reference |

|---|---|---|---|

| SH-SY5Y (Human Neuroblastoma) | L-DOPA | Induces protein misfolding, aggregation, mitochondrial changes, and autophagic vacuole formation. researchgate.net | researchgate.net |

| SH-SY5Y (Human Neuroblastoma) | Levodopa Stearic Acid Hydrazide Conjugate | Elevated cell viability. thieme-connect.com | thieme-connect.com |

| Rat Primary Astrocytes | L-DOPA (coated on cover glass) | Promoted proliferation of astrocytes. nih.gov | nih.gov |

The enzymatic conversion of L-DOPA is a critical aspect of its biological activity. Polyphenol oxidases, such as tyrosinase, are copper-containing enzymes that catalyze the oxidation of phenolic compounds like L-DOPA. mdpi.com Specifically, tyrosinase can convert L-tyrosine residues within proteins to L-DOPA. nih.gov This enzymatic action is central to the production of dopamine (B1211576) in the brain. nih.gov

In cell-free assays, dopa oxidase (also known as tyrosinase) extracted from bananas has been used to study the conversion of L-DOPA to dopaquinone, which then spontaneously forms the colored compound dopachrome. sserc.org.ukmystrica.com This reaction allows for the investigation of enzyme kinetics and the effects of potential inhibitors. sserc.org.uk The enzyme aromatic L-amino acid decarboxylase (AADC) is responsible for the conversion of L-DOPA to dopamine. mdpi.com Another key enzyme, catechol-O-methyltransferase (COMT), is involved in the metabolism of L-DOPA. mdpi.com

The interaction of L-DOPA with various receptors has been a subject of investigation. While it is primarily known as a precursor to dopamine, evidence suggests that L-DOPA itself may act as a neurotransmitter by interacting with specific receptors. nih.gov

Recent studies have identified GPR143 (OA1) as a potential receptor for L-DOPA. nih.govnih.gov Functional assays have shown that L-DOPA promotes astrocyte proliferation through the activation of the GPR143 signaling pathway. nih.gov While L-DOPA has been shown to interact with AMPA receptors, it does so with low affinity. nih.gov Importantly, L-DOPA does not appear to interact with cognate monoamine receptors. nih.gov

In Vivo Animal Models for Neurochemical and Behavioral Phenotyping

In vivo studies using animal models have provided insights into the neurochemical effects of L-DOPA and its derivatives. In a rat model of Parkinson's disease using 6-hydroxydopamine (6-OHDA) lesions, administration of a diacetyl derivative of L-DOPA amide resulted in plasma levels of L-DOPA within the therapeutic range. nih.gov L-DOPA administration in animal models has been shown to enhance dopamine tissue content and extracellular levels in the striatum. mdpi.com

Chronic L-DOPA treatment in rats has been associated with a significant decrease in serotonin (B10506) (5-HT) and its metabolite 5-HIAA in the dorsal raphe nucleus and medial prefrontal cortex. nih.gov This suggests that L-DOPA can impact non-dopaminergic systems. nih.gov Furthermore, L-DOPA-derived dopamine can be released by serotonergic neurons as a "false neurotransmitter," which can compete with and substitute the natural release of serotonin. mdpi.com

The behavioral effects of L-DOPA and its derivatives have been extensively studied in animal models of neurological disorders, particularly Parkinson's disease. nih.gov In 6-OHDA-lesioned rats, a model for Parkinson's disease, L-DOPA administration elicits rapid behavioral changes. nih.gov These models are crucial for assessing the therapeutic potential and motor complications of dopaminergic therapies. nih.gov

Studies have shown that chronic L-DOPA treatment in 6-OHDA-lesioned rats can lead to an increase in contraversive rotations, an effect linked to changes in neuropeptides. In these models, L-DOPA has been observed to reduce movements in the center of a locomotor chamber and vertical movements.

In addition to motor effects, L-DOPA has been shown to influence cognitive and affective behaviors. Chronic L-DOPA treatment in rats has been found to impair spatial memory and potentiate conditioned fear behavior. nih.gov In a bilateral rat model of Parkinson's disease, chronic L-DOPA administration led to the development of impulsive-like behaviors. researchgate.net

Table 2: Summary of Behavioral Assessments in Animal Models

| Animal Model | Compound | Behavioral Test | Observed Effect | Reference |

|---|---|---|---|---|

| 6-OHDA-lesioned rats | L-DOPA | Locomotor Activity | Reduced central and vertical movements. | |

| 6-OHDA-lesioned rats | Diacetyl derivative of L-DOPA amide | General Pharmacological Activity | More active than L-DOPA after oral administration. nih.gov | nih.gov |

| Rats (non-lesioned) | L-DOPA (chronic) | Spatial Memory & Conditioned Fear | Impaired spatial memory and potentiated fear behavior. nih.gov | nih.gov |

| Bilateral 6-OHDA-lesioned rats | L-DOPA (chronic) | Variable Delay-to-Signal Task | Development of impulsive-like behaviors. researchgate.net | researchgate.net |

Biological Activity in Pre-clinical Research Models

Preclinical investigations, exclusively in animal models, have demonstrated the biological efficacy of (S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide, primarily in the context of Parkinson's disease. These studies highlight its ability to elicit a significant and sustained behavioral response, indicative of its conversion to the active therapeutic, L-DOPA, and subsequently to dopamine in the brain.

In a key preclinical study utilizing a well-established rat model of Parkinson's disease, where unilateral lesions are induced by the neurotoxin 6-hydroxydopamine (6-OHDA), the administration of this compound resulted in a pronounced and durable rotational behavior. This contralateral turning is a standard measure of dopaminergic stimulation in the dopamine-depleted striatum. The study revealed that a single administration of this L-DOPA prodrug could sustain this rotational response for a significantly longer duration compared to the administration of L-DOPA itself. This prolonged activity suggests a slower and more controlled release of L-DOPA from the propanamide form, leading to a more stable and extended therapeutic effect.

The primary mechanism of action is attributed to its function as a prodrug. By masking the carboxylic acid group of L-DOPA as an amide, the compound is designed to be more stable and to undergo enzymatic hydrolysis in the body to release L-DOPA. This controlled conversion is believed to be the rate-limiting step that contributes to the extended duration of action observed in preclinical models.

Table 1: Preclinical Efficacy of this compound in a Rat Model of Parkinson's Disease

| Animal Model | Key Finding | Implication |

|---|---|---|

| 6-OHDA-lesioned rats | Sustained contralateral rotational behavior for a longer duration compared to L-DOPA. | Suggests a more stable and prolonged release of the active compound, leading to a sustained therapeutic effect. |

Pharmacokinetic and Pharmacodynamic Studies in Animal Models

Pharmacokinetic profiling of this compound in animal models has provided crucial insights into its absorption, distribution, and elimination characteristics, further supporting its design as a prodrug with an improved therapeutic profile.

Studies in rats have demonstrated that following administration, this compound is effectively absorbed and subsequently converted to L-DOPA. A comparative analysis of the pharmacokinetic parameters of L-DOPA following the administration of either the prodrug or L-DOPA itself revealed a significant difference in the elimination half-life of the generated L-DOPA. When this compound was administered, the resulting L-DOPA exhibited a longer elimination half-life compared to when an equivalent dose of L-DOPA was given directly. This finding is consistent with the pharmacodynamic observations of a prolonged behavioral response and reinforces the concept of a sustained-release mechanism.

The pharmacodynamic effects, as evidenced by the extended duration of rotational behavior in the 6-OHDA rat model, are directly correlated with these pharmacokinetic properties. The slower conversion of the prodrug to L-DOPA leads to more stable plasma concentrations of L-DOPA, which in turn provides a more continuous stimulation of dopamine receptors in the brain. This contrasts with the pulsatile stimulation often associated with standard L-DOPA formulations, which is thought to contribute to the development of motor complications.

Table 2: Comparative Pharmacokinetic Parameter of L-DOPA in Rats

| Administered Compound | Elimination Half-life (t½) of L-DOPA | Significance |

|---|---|---|

| This compound | Extended | Indicates a slower, more sustained release of L-DOPA from the prodrug. |

| L-DOPA | Shorter | Reflects the rapid metabolism and clearance of standard L-DOPA. |

Biotransformation and Metabolite Identification in Biological Systems

The biotransformation of this compound is central to its therapeutic action and has been investigated in non-human biological systems. The primary metabolic pathway identified is the enzymatic hydrolysis of the amide bond, which liberates the parent compound, L-DOPA.

As a prodrug, this compound is designed to be biologically inert until it undergoes this specific metabolic conversion. The hydrolysis is presumed to be catalyzed by amidase enzymes present in various tissues and in the bloodstream. This conversion is a critical step, as the free L-DOPA is then available to cross the blood-brain barrier and be decarboxylated to dopamine in the brain, thereby exerting its therapeutic effect.

The identification of L-DOPA as the major metabolite confirms the intended mechanism of action of the prodrug. While the primary focus of preclinical studies has been on this intended conversion, comprehensive metabolite profiling would be necessary to identify any other potential metabolic pathways and to fully characterize the disposition of the compound in biological systems. At present, the available data strongly indicates that the principal biotransformation route is the cleavage of the amide linkage to yield L-DOPA.

Table 3: Biotransformation of this compound

| Parent Compound | Primary Metabolic Pathway | Key Metabolite |

|---|---|---|

| This compound | Enzymatic Hydrolysis | L-DOPA ((S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid) |

Derivatives and Analogues: Expanding Academic Research Horizons

Design and Synthesis of Peptidomimetic Analogues